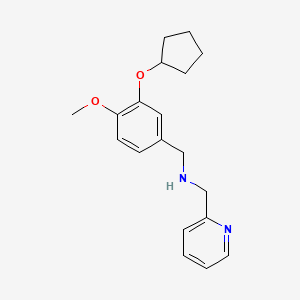
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. BRL-15572 is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
Wirkmechanismus
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide increases the extracellular concentration of glycine, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of glycine levels in the brain. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide also has some off-target effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. One direction is to further explore its potential use in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to investigate its potential use in combination with other drugs for enhanced efficacy. Additionally, future studies could investigate the long-term effects of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential for use in clinical settings.
Synthesemethoden
The synthesis method of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-phenyl-2-oxoacetamide. This compound is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Glycine is an important neurotransmitter that plays a role in the regulation of N-methyl-D-aspartate (NMDA) receptor activity, which is involved in learning and memory processes. Dysregulation of glycine levels has been implicated in the pathophysiology of various neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain by inhibiting the reuptake of glycine, leading to enhanced NMDA receptor activity.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-2-22(15-6-4-3-5-7-15)18(23)17-12-16(20-21-17)13-8-10-14(19)11-9-13/h3-12H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUOKCODAOOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)



![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)